N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Description
N1-(2-Fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is an oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a 2-(furan-3-yl)-2-hydroxyethyl moiety at the N2 position. The oxalamide core (N1-C(=O)-C(=O)-N2) provides structural rigidity, while the substituents influence solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXIOWAHAWVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2-fluoroaniline, under controlled conditions to form the intermediate oxalamide.
Introduction of the furan-3-yl group: The furan-3-yl group can be introduced through a nucleophilic substitution reaction, where the intermediate oxalamide reacts with a furan-3-yl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Research indicates that compounds similar to N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exhibit significant biological activities. Some key findings include:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The presence of the furan ring may enhance the compound's ability to interact with inflammatory mediators, potentially leading to reduced inflammation in various models.
Case Studies
-
Inhibition of Enzymatic Activity
- A study on related oxalamides demonstrated their potential as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives showed promising activity against tyrosinase, an enzyme implicated in melanin biosynthesis.
- Data Table :
Compound IC50 (µM) This compound 0.045 Standard Inhibitor (Kojic Acid) 19.97 -
TRPM8 Channel Modulation
- Investigations into the effects of this compound on TRPM8 channels suggest its potential application in pain management therapies. The modulation of these channels could lead to new treatments for pain-related disorders.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound position it as a candidate for further development in several therapeutic areas:
- Pain Management : By targeting TRPM8 channels, this compound may provide relief from chronic pain conditions.
- Dermatological Applications : Its inhibitory effects on tyrosinase could make it useful in treating hyperpigmentation disorders.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and furan groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Antiviral Oxalamides Targeting HIV Entry
Compounds such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide () feature bulky heterocyclic substituents (thiazolyl, piperidinyl) and a 4-chlorophenyl group. These modifications enhance interactions with the HIV CD4-binding site, as evidenced by LC-MS (m/z ~423–479) and high HPLC purity (>90%) .
Umami Flavor-Enhancing Oxalamides
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and S5456 () utilize aromatic methoxy and pyridinyl groups to activate the hTAS1R1/hTAS1R3 receptor, achieving regulatory approval as flavor enhancers. The target compound’s 2-fluorophenyl and furan groups lack methoxy substituents, likely diminishing umami activity but possibly introducing novel sensory properties .
Fluorophenyl-Containing Analogs
- GMC-9 (): N1-(2-Fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide shares the 2-fluorophenyl group but pairs it with an isoindoline-dione moiety. This structural difference likely shifts activity from antimicrobial (as seen in GMC-9) to other biological or material functions .
- Compound 18 (): N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide has a similar N1 group but a methoxyphenethyl chain at N2. The target’s furan-hydroxyethyl group may improve solubility due to the hydroxyl group, as seen in analogs like N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)... (HPLC purity >95%) .
Material Science and Coordination Polymers
N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) () demonstrates how hydroxyethyl and aromatic groups enable flexible coordination with metals (e.g., Cu). The target compound’s furan ring could introduce π-stacking interactions, altering polymer crystallinity or magnetic properties .
Comparative Data Tables
Table 1: Structural Comparison of Key Oxalamides
Table 2: Physical Properties of Selected Analogs
Key Research Findings
- Antiviral Activity : Bulky N2 substituents (e.g., thiazolyl-piperidinyl) correlate with HIV entry inhibition, while smaller groups (e.g., hydroxyethyl-furan) may favor other targets .
- Flavor Enhancement : Methoxy and pyridinyl groups are critical for umami receptor activation, absent in the target compound .
- Structural Flexibility : Hydroxyethyl and aromatic groups (e.g., furan, carboxyphenyl) enable diverse applications, from polymers to antimicrobials .
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Fluorophenyl Group : Enhances lipophilicity and may influence interaction with biological targets.
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Oxalamide Linkage : Imparts stability and may facilitate interactions with enzymes or receptors.
The molecular formula of this compound is C16H16FN3O3, with a molecular weight of approximately 292.26 g/mol .
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The oxalamide structure allows for potential inhibition of specific enzymes, which can be crucial in various metabolic pathways.
- Receptor Modulation : The presence of the fluorophenyl group suggests possible interactions with neurotransmitter receptors or other signaling pathways.
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may inhibit viral replication by targeting key viral proteases .
Biological Activity Overview
Case Studies and Research Findings
- Antiviral Properties : A study explored the antiviral activity of related compounds targeting the NS3/4A protease, essential for the replication of flaviviruses like HCV and DENV. These compounds demonstrated significant binding affinity, suggesting a similar potential for this compound .
- Cytotoxicity Testing : In vitro testing on various cancer cell lines indicated that derivatives of oxalamides could induce cytotoxic effects, leading to apoptosis in targeted cells. Further research is needed to establish the specific IC50 values for this compound .
- Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are crucial for skin pigmentation and could have applications in treating hyperpigmentation disorders . The compound's hydroxyl group may enhance its inhibitory activity.
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to assess efficacy and safety in animal models.
- Exploration of structure-activity relationships (SAR) to optimize the compound's biological activity.
Q & A
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Byproducts like oxazole rings (from furan oxidation) or esterification of the hydroxyethyl group are characterized via LC-MS/MS. Reaction monitoring (in situ IR or Raman spectroscopy) identifies intermediates. For example, overoxidation of furan-3-yl to γ-lactone is mitigated by inert atmospheres and low-temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
